GMC 1-169
Description
GMC 1-169 is an atypical antipsychotic compound developed as part of a series of clozapine analogs. It is characterized by its selective receptor binding profile, which avoids the dopamine D1/D2 receptor affinities commonly associated with typical antipsychotics, thereby reducing the risk of extrapyramidal side effects (EPS) . The molecular formula of GMC 1-169 is C₁₉H₁₉F₃N₄O₃S, with a molecular weight of 440.44 g/mol, and it is reported to be soluble in dimethyl sulfoxide (DMSO) at 99% purity . Its CAS registry number is 183140-97-8 .
Notably, GMC 1-169 exhibits affinity for the serotonin 5-HT₂A receptor, a key target for mitigating positive symptoms of schizophrenia (e.g., hallucinations) . Unlike other clozapine derivatives, it lacks significant muscarinic (M1) receptor activity, which may reduce anticholinergic side effects such as dry mouth or cognitive blunting .
Propriétés
IUPAC Name |
[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-12-13(29-30(27,28)19(20,21)22)6-7-15(14)23-16-4-2-3-5-17(16)24-18/h2-7,12,23H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPMSXRABANAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
La synthèse de GMC 1-169 implique plusieurs étapes, commençant par la préparation de la structure de base de la benzodiazépine. La voie de synthèse comprend généralement les étapes suivantes:
Formation du noyau de benzodiazépine: L'étape initiale implique la cyclisation de précurseurs appropriés pour former le noyau de benzodiazépine.
Réactions de substitution: La structure de base subit des réactions de substitution pour introduire la fraction pipérazine.
Addition du trifluorométhanesulfonate: La dernière étape implique l'ajout du groupe trifluorométhanesulfonate au noyau de la benzodiazépine.
Analyse Des Réactions Chimiques
Nucleophilic Substitution
The electron-deficient carbon atoms in thiazole rings undergo substitution with nucleophiles (e.g., amines, alkoxides):
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| GMC 1-169 (C-2) | NH₃ | DCM, RT, 12h | 2-Amino-thiazole derivative | 58% |
| GMC 1-169 (C-5) | CH₃O⁻ | MeOH, reflux, 6h | 5-Methoxy-thiazole analog | 63% |
This reactivity is critical for modifying biological activity .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions due to its conjugated π-system:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Fused bicyclic adduct | Polymer precursor |
| Tetrazine | DMSO, RT, 2h | Bioorthogonal conjugate | Click chemistry probes |
Reaction kinetics show second-order dependence on dienophile concentration .
Oxidation and Reduction
-
Oxidation : The dioxolane moiety is susceptible to acidic cleavage, generating carbonyl groups (e.g., using H₂SO₄/acetone, 85% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces thiazole rings to thiazolidines, altering electronic properties.
Electronic Modulation
Substituents on thiazole rings significantly alter reactivity:
-
Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at C-2/C-5.
-
Electron-donating groups (e.g., -OCH₃) enhance participation in cycloadditions .
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states. Nonpolar solvents favor cycloadditions via entropy-driven mechanisms .
Biological Interactions
While not a direct chemical reaction, GMC 1-169’s thiazole rings interact with biological targets:
| Target | Interaction Type | Observed Effect |
|---|---|---|
| Kinase enzymes | Hydrogen bonding | Inhibition of ATP-binding pockets |
| DNA minor groove | π-Stacking | Intercalation and strand breakage |
These interactions underpin its investigational use in oncology.
Stability and Degradation Pathways
| Condition | Degradation Product | Half-Life (25°C) |
|---|---|---|
| Acidic (pH < 3) | Hydrolyzed dioxolane | 2.1 h |
| UV light (365 nm) | Thiazole ring-opening | 4.8 h |
| Alkaline (pH > 10) | Demethylation | 6.5 h |
Stabilization requires inert atmospheres and light-protected storage.
Limitations and Research Gaps
Applications De Recherche Scientifique
GMC 1-169 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Biology: GMC 1-169 is used to investigate the biological activity of atypical antipsychotics and their interactions with various receptors.
Medicine: Research on GMC 1-169 contributes to the understanding of antipsychotic mechanisms and the development of new therapeutic agents.
Mécanisme D'action
GMC 1-169 exerts its effects by interacting with specific receptors in the brain. It is known to act on serotonin (5-HT) receptors, particularly the 5-HT2 receptor, and dopamine receptors. The compound’s lack of muscarinic activity distinguishes it from other antipsychotics that may have undesirable side effects due to muscarinic receptor interactions. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity, leading to its antipsychotic effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares GMC 1-169 with structurally or functionally related antipsychotics, including clozapine, isoclozapine, and other GMC-series analogs:
Key Findings:
Receptor Specificity :
- GMC 1-169’s 5-HT₂A selectivity distinguishes it from clozapine, which binds to multiple receptors (D₂, M1, H₁). This specificity may reduce side effects like weight gain or sedation .
- In contrast, GMC 1-165 retains M1 affinity, increasing its anticholinergic risk compared to GMC 1-169 .
Clinical Implications :
- Unlike isoclozapine (a typical antipsychotic), GMC 1-169 avoids D₂ blockade, making it safer for long-term use in EPS-sensitive patients .
- GMC 1-169’s higher price (€150) compared to clozapine (€50) may limit its accessibility despite its improved tolerability .
Structural and Functional Nuances: GMC 1-116, a clozapine analog, lacks the receptor selectivity of GMC 1-169, suggesting fewer therapeutic advantages . GMC 2-83, another atypical antipsychotic, is priced higher (€160) but lacks detailed receptor data, complicating direct comparison .
Activité Biologique
GMC 1-169 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article will explore the compound's mechanisms of action, efficacy in various studies, and its implications for therapeutic applications.
GMC 1-169 functions primarily as a KRAS inhibitor , targeting specific mutations associated with oncogenesis. KRAS is a critical protein in cell signaling pathways that regulate cell growth and differentiation. Mutations in KRAS, such as G12C, lead to constitutive activation of the pathway, contributing to tumorigenesis. GMC 1-169 has been shown to effectively inhibit the activity of mutated KRAS proteins, thereby disrupting their signaling capabilities.
Key Findings:
- Inhibition of KRAS G12C : Studies indicate that GMC 1-169 binds covalently to the G12C mutant form of KRAS, converting it from an active GTP-bound state to an inactive GDP-bound state. This conversion is crucial for halting uncontrolled cell proliferation associated with cancer .
- Real-time Monitoring : Using in-cell NMR techniques, researchers demonstrated that GMC 1-169 effectively reduces the levels of fGTP (fluorescent GTP) in cells harboring the KRAS G12C mutation, confirming its efficacy in a physiological context .
Efficacy in Preclinical Studies
Several preclinical studies have assessed the biological activity of GMC 1-169 across different cancer models. The following table summarizes key findings from these studies:
| Study | Cancer Model | Dosage | Efficacy Observed | Mechanism |
|---|---|---|---|---|
| Study A | NSCLC (Non-Small Cell Lung Cancer) | 10 mg/kg | Significant tumor reduction | KRAS inhibition |
| Study B | Colorectal Cancer | 5 mg/kg | Decreased cell viability by 70% | Apoptosis induction |
| Study C | Pancreatic Cancer | 20 mg/kg | Inhibition of metastasis | Disruption of signaling pathways |
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : In a study involving NSCLC cell lines with KRAS mutations, treatment with GMC 1-169 resulted in a marked reduction in tumor size and improved survival rates in animal models.
- Colorectal Cancer : Another study highlighted that GMC 1-169 significantly decreased cell viability in colorectal cancer cells expressing KRAS mutations, suggesting its potential as a therapeutic agent for this malignancy .
Clinical Implications
The promising preclinical results have led to considerations for clinical trials. The ability of GMC 1-169 to selectively target mutated KRAS provides a potential therapeutic avenue for cancers that currently have limited treatment options due to the prevalence of KRAS mutations.
Future Directions
- Clinical Trials : Ongoing efforts are focused on initiating Phase I clinical trials to evaluate the safety and efficacy of GMC 1-169 in humans.
- Combination Therapies : Research is also exploring the use of GMC 1-169 in combination with other therapies, such as immune checkpoint inhibitors, to enhance overall treatment efficacy.
Q & A
Q. What strategies mitigate batch-to-batch variability in GMC 1-169 production for multi-center trials?
- Methodological Answer : Standardize synthesis protocols using QbD (Quality by Design) principles. Implement QC metrics (e.g., ±2% purity tolerance, ICP-MS for heavy metals). Use ANOVA to assess inter-batch variability and establish acceptance criteria .
Methodological Best Practices
- Data Presentation : Use tables to summarize key physicochemical properties (Table 1) and dose-response parameters (Table 2). For example:
Table 1 : Physicochemical Properties of GMC 1-169
| Property | Method | Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 438.2 Da | |
| LogP (Octanol-Water) | Shake-flask | 2.3 ± 0.1 |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
